molecular formula C17H27N3O2 B14388996 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide CAS No. 90058-75-6

4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide

Cat. No.: B14388996
CAS No.: 90058-75-6
M. Wt: 305.4 g/mol
InChI Key: HBQOPBBLXNDBSD-UHFFFAOYSA-N
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Description

4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is a complex organic compound that features a benzohydrazide core with a substituted hydroxyalkylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide typically involves the condensation of benzohydrazide with an appropriate aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst to facilitate the formation of the hydrazone linkage. The reaction conditions may include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The hydrazone linkage can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated benzohydrazide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzaldehyde
  • 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzoic acid
  • 4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzylamine

Uniqueness

4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide is unique due to its specific substitution pattern and the presence of both hydroxy and hydrazone functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

90058-75-6

Molecular Formula

C17H27N3O2

Molecular Weight

305.4 g/mol

IUPAC Name

4-[(7-hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide

InChI

InChI=1S/C17H27N3O2/c1-13(5-4-11-17(2,3)22)10-12-19-15-8-6-14(7-9-15)16(21)20-18/h6-9,12-13,22H,4-5,10-11,18H2,1-3H3,(H,20,21)

InChI Key

HBQOPBBLXNDBSD-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(C)(C)O)CC=NC1=CC=C(C=C1)C(=O)NN

Origin of Product

United States

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